molecular formula C9H8N2S2 B12656358 6-methyl-1H-quinazoline-2,4-dithione CAS No. 14727-25-4

6-methyl-1H-quinazoline-2,4-dithione

Cat. No.: B12656358
CAS No.: 14727-25-4
M. Wt: 208.3 g/mol
InChI Key: IZECDIYLLINNAL-UHFFFAOYSA-N
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Description

6-Methyl-1H-quinazoline-2,4-dithione is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring) substituted with a methyl group at position 6 and thione (-S) groups at positions 2 and 4. Quinazoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The presence of thione groups instead of oxo (-O) groups enhances sulfur-mediated reactivity, such as nucleophilic substitution or metal coordination, which distinguishes it from oxygenated analogs like 6-methyl-1H-quinazoline-2,4-dione .

Properties

CAS No.

14727-25-4

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

6-methyl-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C9H8N2S2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

IZECDIYLLINNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Another approach involves the use of triethylamine and DMF as solvents, with the reaction being completed at room temperature within four hours .

Industrial Production Methods

Industrial production methods for 6-methyl-1H-quinazoline-2,4-dithione are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of 6-methyl-1H-quinazoline-2,4-dithione involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making the compound an effective antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of 6-methyl-1H-quinazoline-2,4-dithione and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Reactivity/Applications References
6-Methyl-1H-quinazoline-2,4-dithione Quinazoline -CH₃ (C6), -S (C2, C4) Potential glycosylation reactions (inferred)
3-Arylquinazoline-2,4-dithione (84b) Quinazoline Aryl (C3), -S (C2, C4) Glycosylation yields 16–86% (acetone/KOH/K₂CO₃)
VBATDT 1,3,5-Triazine -NH-(CH₂)₃-(vinylbenzyl) (C6), -S (C2, C4) Dental metal primers (noble metals)
6-(Dibutylamino)-1,3,5-triazine-2,4-dithione 1,3,5-Triazine -NH-(C₄H₉)₂ (C6), -S (C2, C4) Chemical intermediates, adhesion promoters
6-Methyl-1H-quinazoline-2,4-dione Quinazoline -CH₃ (C6), -O (C2, C4) Pharmacological applications (e.g., kinase inhibition)

Physical and Spectroscopic Data

While direct data for 6-methyl-1H-quinazoline-2,4-dithione is unavailable, related compounds provide benchmarks:

  • Melting Points : Dihydroquinazoline derivatives (e.g., 6h, 6i, 6j) exhibit melting points between 179–216°C . Triazine dithiones like VBATDT are typically liquid or low-melting solids due to flexible alkyl chains .
  • NMR Signatures : Thione groups in triazine dithiones show distinct ¹H NMR shifts for -NH and -CH₂ groups (δ 3.5–4.5 ppm) , whereas quinazoline dithiones may display aromatic proton shifts near δ 7.0–8.5 ppm .

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